tert-Butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate tert-Butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13722809
InChI: InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-5-9-10(14)4-6-15-11(9)8-16/h4,6H,5,7-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)Br
Molecular Formula: C13H17BrN2O2
Molecular Weight: 313.19 g/mol

tert-Butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

CAS No.:

Cat. No.: VC13722809

Molecular Formula: C13H17BrN2O2

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate -

Specification

Molecular Formula C13H17BrN2O2
Molecular Weight 313.19 g/mol
IUPAC Name tert-butyl 4-bromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Standard InChI InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-5-9-10(14)4-6-15-11(9)8-16/h4,6H,5,7-8H2,1-3H3
Standard InChI Key DGCJSOGIEALZBS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)Br

Introduction

Structural and Physicochemical Properties

Core Structure and Substituents

The compound features:

  • Naphthyridine backbone: A fused pyridine ring system with two nitrogen atoms at positions 1 and 7.

  • Partial saturation: Dihydro groups at positions 5 and 8, reducing aromaticity and influencing reactivity .

  • Functional groups:

    • A tert-butyl ester at position 7, enhancing stability and solubility.

    • A bromine atom at position 4, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

PropertyValueSource
Molecular FormulaC₁₃H₁₇BrN₂O₂
Molecular Weight313.19 g/mol
Density (Predicted)1.398 ± 0.06 g/cm³
Boiling Point (Predicted)392.0 ± 42.0°C

Synthesis and Reactivity

CompoundKey FeaturesApplicationsSource
Tert-butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (CAS 2306268-82-4)Chlorine at position 2; increased reactivityIntermediate for dual-functionalized derivatives
Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (CAS 1333996-55-6)Cyano group at position 3; enhanced bioactivityKinase inhibitors, anticancer agents
Hazard StatementPrecautionary MeasuresSource
H302 (Toxic if swallowed)Avoid ingestion; wash hands thoroughly
H315 (Causes skin irritation)Use protective gloves; rinse skin with water
H335 (May cause respiratory irritation)Use respiratory protection in poorly ventilated areas

Storage Recommendations:

  • Store in a tightly sealed container at 2–8°C .

  • Protect from moisture, light, and incompatible substances (e.g., strong oxidizers) .

Research Findings and Challenges

Synthetic Optimization

  • Yield improvement: Reaction conditions (e.g., temperature, solvent choice) significantly impact bromination efficiency. Polar solvents like DMF are often preferred .

  • Purity control: Column chromatography is essential to isolate the desired regioisomer from competing products .

Biological Activity Data

While direct data on this compound is limited, related naphthyridines (e.g., BAY-091, BAY-297) show:

  • IC₅₀ values < 100 nM for kinase inhibition .

  • Antimicrobial activity against Gram-positive bacteria .

Future Directions

Medicinal Chemistry Applications

  • Kinase inhibitor development: Modification of the bromine group with aryl or heteroaryl groups to enhance selectivity .

  • Prodrug design: Cleavage of the tert-butyl ester in vivo to release active carboxylic acid derivatives .

Synthetic Innovations

  • Metal-catalyzed cross-couplings: Expanding reactivity with palladium- or nickel-based catalysts .

  • Green chemistry approaches: Reducing hazardous reagents in bromination steps .

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